DBCO-PEG6-NH-Boc
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Overview
Description
DBCO-PEG6-NH-Boc, also known as tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate, is a click chemistry reagent. It contains a dibenzocyclooctyne (DBCO) group and a tert-butoxycarbonyl (Boc)-protected amine. The DBCO group allows for copper-free click chemistry reactions with azides, while the Boc group can be removed under acidic conditions. The polyethylene glycol (PEG) linker enhances the water solubility of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG6-NH-Boc involves multiple steps:
Formation of the PEG Linker: The PEG linker is synthesized by polymerizing ethylene oxide.
Attachment of the DBCO Group: The DBCO group is introduced through a reaction with a suitable precursor, such as a dibenzocyclooctyne derivative.
Introduction of the Boc-Protected Amine: The Boc-protected amine is attached to the PEG linker through a carbamate formation reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Polymerization: Large-scale polymerization of ethylene oxide to produce the PEG linker.
Batch Reactions: Batch reactions to introduce the DBCO group and the Boc-protected amine.
Purification: Purification steps such as chromatography to ensure high purity of the final product
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG6-NH-Boc primarily undergoes:
Click Chemistry Reactions: The DBCO group reacts with azides in a copper-free click chemistry reaction, forming stable triazole linkages.
Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amine group for further reactions.
Common Reagents and Conditions
Click Chemistry: Azides are the common reagents, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Deprotection: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.
Major Products
Scientific Research Applications
DBCO-PEG6-NH-Boc has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent probes or other tags.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and surface modifications
Mechanism of Action
The mechanism of action of DBCO-PEG6-NH-Boc involves:
Comparison with Similar Compounds
Similar Compounds
- DBCO-PEG1-NH-Boc
- DBCO-PEG2-NH-Boc
- DBCO-PEG4-NH-Boc
- DBCO-PEG9-NH-Boc
- DBCO-PEG3-oxyamine-Boc hydrochloride
Uniqueness
DBCO-PEG6-NH-Boc is unique due to its:
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O10/c1-38(2,3)51-37(44)40-17-19-46-21-23-48-25-27-50-29-28-49-26-24-47-22-20-45-18-16-39-35(42)14-15-36(43)41-30-33-10-5-4-8-31(33)12-13-32-9-6-7-11-34(32)41/h4-11H,14-30H2,1-3H3,(H,39,42)(H,40,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGCEDAXFFPJCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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